molecular formula C18H20N2OS B3009885 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 361470-03-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B3009885
CAS No.: 361470-03-3
M. Wt: 312.43
InChI Key: FATQQRRRWWYSPG-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a naphtho-thiazole core structure, which is fused with a cyclohexane carboxamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphtho-thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexane carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives with altered functional groups .

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of the naphtho-thiazole core and the cyclohexane carboxamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-17(13-7-2-1-3-8-13)20-18-19-16-14-9-5-4-6-12(14)10-11-15(16)22-18/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATQQRRRWWYSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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